6-(Difluoromethyl)-3-methyl-4,5,6,7-tetrahydrobenzofuran-4-ol
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Overview
Description
6-(Difluoromethyl)-3-methyl-4,5,6,7-tetrahydrobenzofuran-4-ol is an organic compound that features a difluoromethyl group attached to a tetrahydrobenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of difluoromethylation reagents such as TMSCF₂H (trimethylsilyl difluoromethyl) in the presence of a base like potassium tert-pentoxide . This reaction can be carried out under mild conditions and is notable for its operational simplicity and good functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes that utilize metal-based catalysts to transfer the CF₂H group to the desired substrate. These processes are designed to be efficient and scalable, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethyl)-3-methyl-4,5,6,7-tetrahydrobenzofuran-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction may produce difluoromethyl alcohols .
Scientific Research Applications
6-(Difluoromethyl)-3-methyl-4,5,6,7-tetrahydrobenzofuran-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)-3-methyl-4,5,6,7-tetrahydrobenzofuran-4-ol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity and specificity for certain biological targets . This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated molecules such as difluoromethyl ketones and difluoromethyl alcohols . These compounds share the difluoromethyl group but differ in their overall structure and properties.
Uniqueness
6-(Difluoromethyl)-3-methyl-4,5,6,7-tetrahydrobenzofuran-4-ol is unique due to its specific combination of the difluoromethyl group with the tetrahydrobenzofuran ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H12F2O2 |
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Molecular Weight |
202.20 g/mol |
IUPAC Name |
6-(difluoromethyl)-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-4-ol |
InChI |
InChI=1S/C10H12F2O2/c1-5-4-14-8-3-6(10(11)12)2-7(13)9(5)8/h4,6-7,10,13H,2-3H2,1H3 |
InChI Key |
VUCZSEHWJVOHSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C1C(CC(C2)C(F)F)O |
Origin of Product |
United States |
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